Elevated Lipophilicity (XLogP3) Compared to 5-Methyl Analog
The 5,7-dimethyl substitution on (5,7-dimethylbenzofuran-2-yl)methanol confers a higher predicted lipophilicity compared to the 5-methyl analog, as measured by the computed partition coefficient XLogP3. The target compound has an XLogP3 of 2.2, while (5-methylbenzofuran-2-yl)methanol has an XLogP3 of 1.8. This is a direct head-to-head computational comparison using the same algorithm [1], indicating a quantified difference of +0.4 log units.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | (5-Methylbenzofuran-2-yl)methanol: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.4 (higher lipophilicity for the target) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This quantifiable increase in lipophilicity can be a decisive factor in medicinal chemistry programs where specific logP values are correlated with target membrane permeability or receptor binding.
- [1] PubChem. XLogP3 values for CID 65438397 and CID 54593419. National Center for Biotechnology Information. View Source
